2,4-Dichloro(trifluoromethylthio)benzene

Catalog No.
S6630367
CAS No.
399-33-7
M.F
C7H3Cl2F3S
M. Wt
247.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro(trifluoromethylthio)benzene

CAS Number

399-33-7

Product Name

2,4-Dichloro(trifluoromethylthio)benzene

IUPAC Name

2,4-dichloro-1-(trifluoromethylsulfanyl)benzene

Molecular Formula

C7H3Cl2F3S

Molecular Weight

247.06 g/mol

InChI

InChI=1S/C7H3Cl2F3S/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H

InChI Key

GDRJZNFCCLFALM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)SC(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SC(F)(F)F

2,4-Dichloro(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of two chlorine atoms and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C7H3Cl2F3SC_7H_3Cl_2F_3S, and it has a molecular weight of approximately 215.00 g/mol. The compound is notable for its unique structural features, which include a trifluoromethyl group that enhances its reactivity and potential applications in various chemical processes .

The chemical behavior of 2,4-Dichloro(trifluoromethylthio)benzene can be understood through several types of reactions:

  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution, where the chlorine atoms can be replaced by other groups under appropriate conditions, typically in the presence of a catalyst such as aluminum chloride or iron .
  • Oxidation and Reduction: The sulfur atom in the trifluoromethylthio group can participate in oxidation and reduction reactions, altering its oxidation state and leading to the formation of various sulfur-containing products.
  • Coupling Reactions: This compound can also engage in coupling reactions, which are important for synthesizing larger organic molecules.

Synthesis of 2,4-Dichloro(trifluoromethylthio)benzene can be achieved through several methods:

  • Halogenation of Benzene Derivatives: The compound can be synthesized by the halogenation of benzene derivatives that already contain a trifluoromethyl group. This reaction typically requires the use of chlorine gas in the presence of a catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
  • Direct Synthesis from Precursors: Another method involves starting from precursors like 2,4-dichlorobenzene and introducing the trifluoromethylthio group using specific reagents that facilitate this transformation.

2,4-Dichloro(trifluoromethylthio)benzene has potential applications in various fields:

  • Agricultural Chemicals: Due to its structural characteristics, it may be utilized in the synthesis of agrochemicals or pesticides.
  • Pharmaceuticals: The compound could serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways influenced by halogenated compounds.
  • Material Science: Its unique properties may be leveraged in developing new materials with specific thermal or chemical resistance characteristics .

Several compounds share structural similarities with 2,4-Dichloro(trifluoromethylthio)benzene. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1,2-Dichloro-3-(trifluoromethyl)benzene54773-19-20.91Different positioning of chlorine and trifluoromethyl groups
1,3-Dichloro-5-(trifluoromethyl)benzene54773-20-50.89Variation in chlorine atom positions
2-Chloro-5-fluorobenzotrifluoride89634-75-30.88Contains fluorine instead of chlorine
3,5-Bis(trifluoromethyl)chlorobenzene328-72-30.86Multiple trifluoromethyl groups
1-Chloro-4-(difluoromethyl)benzene43141-66-80.86Contains difluoromethyl instead of trifluoromethyl

These compounds exhibit variations in their halogenation patterns and functional groups, which can significantly influence their reactivity and applications compared to 2,4-Dichloro(trifluoromethylthio)benzene .

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Exact Mass

245.9284611 g/mol

Monoisotopic Mass

245.9284611 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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